2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol
Brand Name: Vulcanchem
CAS No.: 158570-84-4
VCID: VC0104053
InChI: InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33+,34-/m1/s1
SMILES:
Molecular Formula: C34H38O6
Molecular Weight: 542.7 g/mol

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol

CAS No.: 158570-84-4

Cat. No.: VC0104053

Molecular Formula: C34H38O6

Molecular Weight: 542.7 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol - 158570-84-4

Specification

CAS No. 158570-84-4
Molecular Formula C34H38O6
Molecular Weight 542.7 g/mol
IUPAC Name (2S,3R,4S,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol
Standard InChI InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33+,34-/m1/s1
Standard InChI Key MQOUZFJJURBWAX-ALMGMPQLSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Canonical SMILES C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

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